molecular formula C9H8N2S B1608828 3-Methyl-5-phenyl-1,2,4-thiadiazole CAS No. 50483-77-7

3-Methyl-5-phenyl-1,2,4-thiadiazole

Cat. No.: B1608828
CAS No.: 50483-77-7
M. Wt: 176.24 g/mol
InChI Key: ADYVSGWOTNOSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics of 1,2,4-Thiadiazole Derivatives

The 1,2,4-thiadiazole ring system represents one of the most significant classes of five-membered heterocycles in contemporary medicinal chemistry, distinguished by its unique arrangement of two nitrogen atoms and one sulfur atom within the aromatic framework. This heterocyclic system exhibits remarkable electronic properties that differentiate it from other thiadiazole isomers, particularly in terms of stability, reactivity, and biological activity profile. The 1,2,4-thiadiazole structure demonstrates an important resemblance to the ubiquitous pyrimidine moiety, which contributes to its widespread utility in pharmaceutical applications.

Research has established that 1,2,4-thiadiazole derivatives exhibit distinct electronic characteristics that are fundamental to their chemical behavior and biological activity. The ring system demonstrates unique reactivity patterns, with electrophilic reactions being notably limited compared to nucleophilic processes. This selectivity in reactivity provides important synthetic advantages, allowing for controlled functionalization and derivatization while maintaining the integrity of the core heterocyclic framework. The electronic distribution within the 1,2,4-thiadiazole ring creates specific sites of reactivity that can be exploited for strategic chemical modifications.

The structural stability of 1,2,4-thiadiazoles represents a significant advantage over other thiadiazole isomers, particularly when compared to 1,2,3-thiadiazole analogues that demonstrate reduced stability due to ring strain effects. Studies have shown that 1,2,4-thiadiazoles generally exhibit higher thermal stability than their 1,2,3-isomers, making them preferable for high-temperature synthetic reactions and pharmaceutical applications requiring thermal processing. This enhanced stability profile contributes to the widespread adoption of 1,2,4-thiadiazole derivatives in drug development and materials science applications.

The mesoionic character of 1,2,4-thiadiazole rings creates distinctive electronic properties that facilitate interactions with biological targets. This characteristic arises from the distribution of positive and negative charges across different regions of the heterocyclic framework, enabling these compounds to cross cellular membranes efficiently and interact strongly with enzymatic and receptor targets. The sulfur atom within the ring structure contributes significantly to lipophilicity, enhancing membrane permeability and improving pharmacokinetic profiles compared to purely nitrogen-containing heterocycles.

Contemporary synthetic approaches to 1,2,4-thiadiazole derivatives have evolved to include diverse methodologies ranging from traditional cyclization reactions to innovative enzymatic processes. Recent advances have demonstrated the utility of enzymatic halide recycling for the oxidative dimerization of thioamides, providing an environmentally sustainable approach to 1,2,4-thiadiazole synthesis. These developments highlight the continued evolution of synthetic chemistry toward more sustainable and efficient methods for preparing these important heterocyclic frameworks.

The substitution patterns possible within the 1,2,4-thiadiazole framework provide extensive opportunities for structural modification and optimization. Research has shown that various substituents can be introduced at different positions of the ring system, with each substitution pattern conferring unique biological and chemical properties. The ability to introduce diverse functional groups, including amide functionalities, aromatic systems, and heterocyclic moieties, makes 1,2,4-thiadiazoles particularly versatile scaffolds for drug design and materials development.

Historical Context of Thiadiazole-Based Compound Development

The development of thiadiazole-based compounds represents a significant chapter in the evolution of heterocyclic chemistry, with research spanning several decades and encompassing diverse therapeutic applications. The historical progression of thiadiazole chemistry has been marked by systematic exploration of different isomeric forms, synthetic methodologies, and biological applications, establishing these heterocycles as fundamental scaffolds in medicinal chemistry. Early investigations into thiadiazole derivatives were motivated by their unique electronic properties and potential for biological activity, leading to the discovery of numerous therapeutic agents that remain clinically relevant today.

The medicinal significance of thiadiazole derivatives was established through the development of several important pharmaceutical agents that demonstrated the therapeutic potential of this heterocyclic framework. Historical landmarks in thiadiazole-based drug development include the introduction of acetazolamide as a carbonic anhydrase inhibitor, methazolamide as a diuretic medicine, cefazolin as a first-generation cephalosporin antibiotic, sulfamethizole as an antimicrobial sulfonamide, and megazol as an antiparasitic agent. These successful therapeutic applications provided the foundation for continued research and development in thiadiazole chemistry, establishing clear precedents for the biological activity potential of this heterocyclic class.

The evolution of synthetic methodologies for thiadiazole preparation has paralleled advances in organic chemistry more broadly, with researchers developing increasingly sophisticated approaches to heterocycle construction. Early synthetic methods focused on fundamental cyclization reactions, typically involving the condensation of appropriate precursors under dehydrating conditions. These foundational approaches established the basic principles of thiadiazole synthesis and provided the groundwork for more advanced methodologies that emerged in subsequent decades.

Research in the latter half of the twentieth century expanded the scope of thiadiazole chemistry through systematic investigation of structure-activity relationships and the development of more efficient synthetic routes. Advanced synthetic procedures emerged that allowed for greater control over substitution patterns and functional group introduction, enabling the preparation of increasingly complex thiadiazole derivatives with enhanced biological activity profiles. These developments coincided with improved understanding of the mechanistic basis for thiadiazole biological activity, providing researchers with more sophisticated tools for rational drug design.

Contemporary developments in thiadiazole chemistry have been marked by the integration of green chemistry principles and enzymatic methodologies. Recent research has demonstrated the utility of biocatalytic approaches for thiadiazole synthesis, including enzymatic halide recycling strategies that provide environmentally sustainable alternatives to traditional chemical methods. These advances represent a significant evolution in synthetic philosophy, emphasizing sustainability and efficiency while maintaining the high standards for product quality and yield that are essential for pharmaceutical applications.

The historical development of 1,2,4-thiadiazole derivatives specifically has been characterized by recognition of their unique properties within the broader thiadiazole family. Research has established that 1,2,4-thiadiazoles exhibit distinctive stability and reactivity profiles that differentiate them from other isomeric forms, leading to their adoption as preferred scaffolds for certain applications. The systematic exploration of 1,2,4-thiadiazole chemistry has revealed important structure-activity relationships that continue to inform contemporary drug design and development efforts.

Significance of Methyl and Phenyl Substituents in Heterocyclic Systems

The incorporation of methyl and phenyl substituents into heterocyclic frameworks represents a fundamental strategy in medicinal chemistry for modulating biological activity, pharmacokinetic properties, and chemical stability. Research has consistently demonstrated that the strategic placement of these substituents can dramatically influence the therapeutic potential of heterocyclic compounds, with specific substitution patterns often determining the success or failure of pharmaceutical candidates. The significance of methyl and phenyl groups extends beyond simple steric effects, encompassing electronic influences, metabolic considerations, and molecular recognition factors that collectively determine biological activity profiles.

Methyl substitution in heterocyclic systems provides a versatile tool for fine-tuning molecular properties while maintaining relatively minimal steric impact. Studies have shown that methyl groups can significantly influence the electronic characteristics of heterocyclic rings through hyperconjugative effects and inductive influences, often leading to enhanced stability and altered reactivity patterns. In the context of thiadiazole derivatives, methyl substitution has been associated with improved pharmacokinetic properties, including enhanced metabolic stability and modified distribution characteristics that can improve therapeutic efficacy.

The introduction of phenyl substituents into heterocyclic frameworks creates opportunities for extensive pi-pi interactions and hydrophobic contacts with biological targets. Research has established that phenyl groups often serve as crucial pharmacophoric elements, contributing to binding affinity and selectivity through aromatic stacking interactions with amino acid residues in protein active sites. The planar geometry and electronic characteristics of phenyl rings make them particularly effective for establishing strong protein-ligand interactions that are essential for biological activity.

Structural studies of thiadiazole derivatives have revealed that the combination of methyl and phenyl substituents can create synergistic effects that enhance biological activity beyond what would be expected from individual substituent contributions. This synergy often arises from complementary interactions, where the methyl group optimizes pharmacokinetic properties while the phenyl group provides essential binding interactions with biological targets. The positioning of these substituents relative to the heterocyclic core and to each other can dramatically influence the overall activity profile of the resulting compounds.

Research into structure-activity relationships has demonstrated that the specific positioning of methyl and phenyl substituents within heterocyclic frameworks can determine selectivity profiles and therapeutic windows. Studies have shown that compounds with identical substituents positioned at different locations within the same heterocyclic framework can exhibit dramatically different biological activities, highlighting the importance of precise substitution patterns in drug design. This positional sensitivity provides both challenges and opportunities in pharmaceutical development, requiring careful optimization but also offering multiple avenues for activity enhancement.

The metabolic implications of methyl and phenyl substitution in heterocyclic systems represent crucial considerations in pharmaceutical development. Methyl groups can serve as metabolic soft spots, providing sites for oxidative metabolism that can either facilitate clearance or generate active metabolites, depending on the specific molecular context. Phenyl substituents can influence metabolic pathways through their interactions with cytochrome P450 enzymes and other metabolic systems, potentially affecting both clearance rates and metabolite profiles in ways that impact therapeutic efficacy and safety.

Contemporary research has established that the electronic effects of methyl and phenyl substituents can significantly influence the reactivity of heterocyclic systems in both synthetic and biological contexts. The electron-donating characteristics of methyl groups and the electron-withdrawing or electron-donating properties of substituted phenyl rings can modulate the electronic density of heterocyclic cores, affecting their interactions with biological targets and their susceptibility to chemical transformations. These electronic influences provide important tools for rational drug design and synthetic optimization.

The following table summarizes key physicochemical properties influenced by methyl and phenyl substitution in heterocyclic systems:

Property Category Methyl Substituent Effect Phenyl Substituent Effect Combined Effect
Lipophilicity Moderate increase Significant increase Substantial increase
Metabolic Stability Variable, context-dependent Generally enhanced Enhanced with exceptions
Protein Binding Minimal direct impact Strong hydrophobic interactions Synergistic enhancement
Electronic Properties Electron-donating Context-dependent Complex modulation
Molecular Weight Minimal increase Moderate increase Cumulative increase

This analysis demonstrates the multifaceted impact of methyl and phenyl substitution on heterocyclic properties, illustrating why these substituents have become fundamental tools in pharmaceutical chemistry and why compounds like this compound represent particularly valuable research targets.

Properties

IUPAC Name

3-methyl-5-phenyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYVSGWOTNOSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383886
Record name 3-methyl-5-phenyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50483-77-7
Record name 3-methyl-5-phenyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with phenylacetic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine), alkyl halides, often in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Properties

3-Methyl-5-phenyl-1,2,4-thiadiazole derivatives have demonstrated notable antimicrobial activity against various pathogens. Studies indicate that modifications to the thiadiazole ring can enhance antibacterial efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The structure–activity relationship (SAR) studies have shown that specific substitutions can lead to increased potency.

CompoundActivityMIC (μg/mL)
This compoundAntibacterial25
5-(2′,4′-Difluoro-4-hydroxybiphenyl-5-yl)-phenylamino-1,3,4-thiadiazoleAntifungal32.6

Anticancer Potential

Research has highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds derived from this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study reported decreased viability in human leukemia and breast cancer cells when treated with these derivatives .

CompoundCancer TypeEffect
N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamideTriple-negative breast cancerDecreased viability
5-(4-Fluorobenzoyl)amino-2-(4-fluorobenzyl)thio-1,3,4-thiadiazoleLeukemiaIncreased differentiation

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions that allow for various substitutions on the thiadiazole ring. Recent advancements in synthetic methodologies have improved yields and facilitated the creation of diverse derivatives with enhanced biological activities .

Material Science Applications

Beyond biological applications, thiadiazoles are also explored in material science for their electronic properties. The incorporation of this compound into polymer matrices has been investigated for potential use in organic electronics and photovoltaic devices due to their favorable charge transport properties .

Case Study 1: Antimicrobial Activity

A series of 3-methyl-substituted thiadiazoles were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with halogen substitutions exhibited enhanced activity against both bacterial and fungal strains compared to their unsubstituted counterparts .

Case Study 2: Anticancer Efficacy

In a study examining the effects of various thiadiazoles on cancer cell lines, it was found that derivatives containing the 3-methyl group significantly reduced cell viability in models of breast and colon cancer. This suggests a promising avenue for developing new anticancer therapies based on this scaffold .

Mechanism of Action

The biological activity of 3-Methyl-5-phenyl-1,2,4-thiadiazole is often attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may exert its effects by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Halogenated Derivatives

  • 5-Bromo-3-methyl-1,2,4-thiadiazole (–17): Bromine at position 5 increases molecular weight (179.04 g/mol) and lipophilicity, which may improve membrane permeability in drug design.
  • Safety data for this compound highlight its 100% purity and regulatory status under UN GHS guidelines .

Amino-Functionalized Analogues

  • 5-Amino-3-phenyl-1,2,4-thiadiazole (): The amino group enables further derivatization (e.g., acylation, sulfonation) and enhances hydrogen-bonding capacity, which could improve solubility in polar solvents compared to the methylated counterpart .

Piperazino-Substituted Derivatives

  • 3-Phenyl-5-piperazino-1,2,4-thiadiazole (): The piperazino group introduces basicity and water solubility under acidic conditions, making it advantageous for pharmaceutical formulations. Its molecular weight (246.34 g/mol) and 97% purity are notable for industrial applications .

Biological Activity

3-Methyl-5-phenyl-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Synthesis of this compound

The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazide with carbonyl compounds. For this compound, the synthetic route may include:

  • Reagents : Thiosemicarbazide, methyl and phenyl-substituted carbonyl compounds.
  • Conditions : The reaction is often conducted under acidic or basic conditions to facilitate cyclization.
  • Characterization : The synthesized compound is characterized using techniques such as IR spectroscopy and NMR to confirm the structure.

Anticancer Activity

Research has demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : Various studies have evaluated the compound against different cancer cell lines including MCF-7 (breast cancer) and LoVo (colon cancer).
  • IC50 Values : One study reported an IC50 value of 2.44 µM for a related derivative against LoVo cells, indicating potent anti-proliferative effects .

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have shown promising antimicrobial properties:

  • Tested Bacteria : Compounds have been screened against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Efficacy : A series of studies indicated that certain thiadiazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 100 µg/mL .

Study on Anticancer Properties

A recent study focused on the anticancer potential of thiadiazole derivatives reported that:

  • Compound Efficacy : Compounds similar to 3-methyl-5-phenyl showed a reduction in cell viability in a dose-dependent manner across various cancer cell lines.
  • Mechanism of Action : The proposed mechanism includes inhibition of specific transcription factors involved in cell proliferation .

Study on Antimicrobial Effects

Another study evaluated the antimicrobial activity of synthesized thiadiazoles:

  • Methodology : The disc diffusion method was employed to assess antibacterial activity.
  • Results : Compounds demonstrated significant inhibition zones against tested bacterial strains, suggesting their potential as new antimicrobial agents .

Research Findings Summary Table

Biological ActivityCell Line/Bacteria TestedIC50/MIC ValuesReference
AnticancerLoVo2.44 µM
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli100 µg/mL

Q & A

Q. What are the established synthetic routes for 3-methyl-5-phenyl-1,2,4-thiadiazole, and what key intermediates are involved?

The synthesis typically involves cyclization reactions of thioamide precursors or nucleophilic substitution of heterocyclic intermediates. For example, 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol can react with sodium monochloroacetate in aqueous medium, followed by acidification to yield thiadiazole derivatives . Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) is critical to minimize side products, as seen in analogous reactions with phenylhydrazine hydrochloride .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound derivatives?

A combination of spectral methods is essential:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and heterocyclic core integrity.
  • Mass spectrometry (MS) for molecular ion verification.
  • Chromatography (HPLC, TLC) to assess purity and monitor reaction progress . For example, chromatographic separation resolved unexpected byproducts in indole-thiadiazole hybrid syntheses .

Q. What preliminary biological activities have been reported for this compound derivatives?

Early studies highlight antimicrobial, antifungal, and anti-inflammatory potential. Bioactivity is often linked to the electron-rich thiadiazole core, which facilitates interactions with biological targets. Molecular docking has identified derivatives with high binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological profile?

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., halogens) at specific positions can improve metabolic stability .
  • Hybridization : Fusion with triazole or indole moieties enhances bioactivity, as demonstrated in derivatives showing dual antimicrobial and antioxidant effects .
  • SAR studies : Systematic variation of alkyl/aryl groups on the thiadiazole ring can optimize target selectivity .

Q. What challenges arise in crystallographic studies of this compound derivatives, and how are they addressed?

Challenges include poor crystal growth due to molecular flexibility. Solutions:

  • Use SHELX software (e.g., SHELXL for refinement) to resolve twinning or disorder in small-molecule crystals .
  • Employ high-resolution synchrotron data for macromolecular complexes involving thiadiazole-based inhibitors .

Q. How do conflicting bioactivity data across studies inform experimental redesign?

Discrepancies in antimicrobial assays (e.g., MIC values) may stem from:

  • Strain variability : Standardize microbial strains and growth conditions.
  • pH-dependent activity : Adjust assay buffers to mimic physiological environments, as seen in thiadiazole derivatives with pH-sensitive antimicrobial effects .
  • Synergistic testing : Combine with known antibiotics to identify adjuvant potential .

Q. What computational strategies are effective for predicting the optical and electronic properties of this compound derivatives?

  • TD-DFT calculations to model fluorescence emission spectra, validated against experimental data for styryl-substituted analogs .
  • HOMO-LUMO analysis to assess charge transfer efficiency in materials science applications .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying conditions?

  • Thermal stability : Use TGA/DSC to identify decomposition thresholds.
  • Photostability : Expose to UV-Vis light and monitor degradation via HPLC .
  • Hydrolytic stability : Test in buffers across pH 1–13 to identify labile bonds .

Q. What strategies mitigate synthetic byproducts during thiadiazole functionalization?

  • Stepwise purification : Isolate intermediates before cyclization to reduce cross-reactivity .
  • Microwave-assisted synthesis : Accelerate reaction kinetics, improving yield and selectivity (e.g., triazolo-thiadiazine hybrids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-phenyl-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-phenyl-1,2,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.